

# Comparative Toxicity of Nitroquinoline Derivatives: A Guide for Researchers

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## Compound of Interest

Compound Name: 4,8-Dinitroquinoline

Cat. No.: B15479523

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A notable scarcity of direct comparative toxicity studies on dinitroquinoline isomers exists within publicly accessible scientific literature. To provide a relevant toxicological overview, this guide presents a comparative analysis of several mono-nitroquinoline derivatives for which experimental data are available. The information herein is intended for researchers, scientists, and drug development professionals to highlight the toxicological profiles of these compounds and underscore the need for further research into dinitroquinoline isomers.

This guide summarizes the available quantitative and qualitative toxicity data for 5-nitroquinoline, 6-nitroquinoline, 8-hydroxy-5-nitroquinoline (Nitroxoline), and the extensively studied carcinogen 4-nitroquinoline-1-oxide (4NQO). By examining these related compounds, we can infer potential toxicological properties and understand the mechanisms that may be relevant to dinitroquinolines.

## Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for selected nitroquinoline derivatives. It is important to note that the route of administration and the animal model can significantly influence the LD50 values.

Compound	CAS Number	Test Species	Route of Administration	LD50	Reference(s)
8-Hydroxy-5-nitroquinoline (Nitroxoline)	4008-48-4	Rat	Oral	510 mg/kg	<a href="#">[1]</a> <a href="#">[2]</a>
Mouse	Oral	104 mg/kg	<a href="#">[2]</a>		
4-Nitroquinoline-1-oxide (4NQO)	56-57-5	Rat	Subcutaneous	12.6 mg/kg	<a href="#">[3]</a>
5-Nitroquinoline	607-34-1	-	-	No data available	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
6-Nitroquinoline	613-50-3	-	-	No data available	<a href="#">[9]</a>

### Qualitative Toxicity Overview

Compound	GHS Hazard Classifications	Carcinogenicity	Other Notable Toxicological Endpoints	Reference(s)
5-Nitroquinoline	Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Suspected of causing cancer	Suspected of causing cancer (Carc. 2)	-	<a href="#">[4]</a> <a href="#">[5]</a>
6-Nitroquinoline	Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Suspected of causing cancer	Suspected of causing cancer (Carc. 2)	May cause irritation	<a href="#">[9]</a>
8-Hydroxy-5-nitroquinoline (Nitroxoline)	-	Not listed by ACGIH, IARC, NTP, or CA Prop 65	Potent in vitro activity against T. cruzi	<a href="#">[2]</a> <a href="#">[10]</a>
4-Nitroquinoline-1-oxide (4NQO)	-	Probable, possible or confirmed human carcinogen by IARC	Potent inducer of chromosome aberrations and sister chromatid exchanges; causes oxidative DNA damage	<a href="#">[3]</a> <a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocols

Detailed experimental methodologies for the cited toxicity data are crucial for the interpretation and replication of findings.

### Acute Oral Toxicity Study of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

While the specific studies providing the LD50 values for Nitroxoline are not detailed in the search results, a general protocol for determining oral LD50 in rodents, based on OECD Guideline 423, is as follows:

- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley) or mice of a single sex are used. For an initial test, females are often preferred as they are generally slightly more sensitive.
- **Housing and Acclimation:** Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are acclimated to the laboratory conditions for at least 5 days before the study.
- **Dose Administration:** The test substance is administered orally by gavage. A single dose is given to a group of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
- **Endpoint:** The LD50 is determined based on the number of animal deaths within the observation period. The test is designed to classify the substance into a toxicity category rather than providing a precise LD50 value.

### Subcutaneous Acute Toxicity of 4-Nitroquinoline-1-oxide (4NQO)

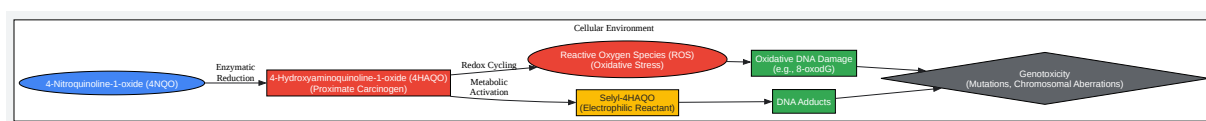
The safety data sheet for 4NQO provides an LD50 value from a study in rats via subcutaneous injection. A generalized protocol would involve:

- **Test Animals:** Young adult rats of a specific strain are used.
- **Dose Preparation:** The compound is dissolved or suspended in a suitable vehicle.
- **Administration:** A single dose is injected subcutaneously. Multiple dose groups with a range of concentrations are typically used.

- Observation: Animals are monitored for signs of toxicity and mortality over a defined period, usually 14 days.
- Necropsy: A gross necropsy of all animals is performed at the end of the study to observe any pathological changes.

## Visualizing a Key Toxicity Pathway: Genotoxicity of 4-Nitroquinoline-1-oxide

The genotoxicity of 4-nitroquinoline-1-oxide is a well-characterized mechanism that serves as a relevant example for understanding the potential toxicity of other nitroaromatic compounds. The following diagram, generated using the DOT language, illustrates the metabolic activation of 4NQO and its subsequent interaction with DNA, leading to genotoxic effects.



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